In-Depth Technical Guide: Synthesis and Properties of Methyl 2-amino-2-phenylhexanoate
In-Depth Technical Guide: Synthesis and Properties of Methyl 2-amino-2-phenylhexanoate
Executive Summary
Methyl 2-amino-2-phenylhexanoate (CAS 360074-85-7) is a sterically hindered, non-proteinogenic
This guide details the robust synthesis of this compound via the Bucherer-Bergs reaction , followed by Fischer esterification . Unlike simple alkylation strategies which often suffer from steric hindrance or over-alkylation, the Bucherer-Bergs route provides a scalable, thermodynamic pathway to the
Part 1: Retrosynthetic Analysis & Strategy
The synthesis of Methyl 2-amino-2-phenylhexanoate poses a specific challenge: the construction of a quaternary carbon center bonded to a nitrogen atom. Direct alkylation of phenylglycine esters is often low-yielding due to the steric bulk of the phenyl group and the tendency for elimination or poly-alkylation.
Therefore, the optimal strategy disconnects the molecule at the
Strategic Pathway
-
Core Construction: Transformation of Valerophenone to the corresponding hydantoin (5-butyl-5-phenylhydantoin) via the Bucherer-Bergs reaction.
-
Hydrolysis: Ring opening of the hydantoin to yield the free amino acid, 2-amino-2-phenylhexanoic acid.
-
Functionalization: Acid-catalyzed esterification to yield the target methyl ester.
Part 2: Experimental Protocols
Phase 1: Synthesis of 5-Butyl-5-phenylhydantoin
The Bucherer-Bergs reaction is the preferred method for accessing this scaffold because it is thermodynamically controlled and tolerates the steric bulk of the phenyl group better than the kinetic Strecker synthesis.
Reagents:
-
Valerophenone (1-phenylpentan-1-one) [1.0 eq]
-
Potassium Cyanide (KCN) [1.2 eq] (Caution: Highly Toxic)
-
Ammonium Carbonate
[3.0 eq] -
Solvent: Ethanol/Water (1:1 v/v)
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve Valerophenone (10 mmol) in 20 mL of Ethanol.
-
Addition: Add a solution of Ammonium Carbonate (30 mmol) and Potassium Cyanide (12 mmol) in 20 mL of water.
-
Technical Insight: The excess ammonium carbonate ensures a high concentration of ammonia and carbon dioxide, driving the equilibrium toward the hydantoin rather than the
-aminonitrile.
-
-
Reaction: Heat the mixture to 60°C for 24–48 hours. The reaction is heterogeneous initially but may become homogeneous before the product precipitates.
-
Workup:
-
Cool the reaction mixture to
in an ice bath. -
The hydantoin typically precipitates as a white solid.
-
Filter the solid and wash with cold water to remove excess cyanide and salts.
-
Purification: Recrystallize from ethanol/water if necessary.
-
-
Validation: Check melting point (Expect >150°C) and IR (characteristic carbonyl bands at ~1720 and 1770 cm
).
Phase 2: Hydrolysis to 2-Amino-2-phenylhexanoic Acid
Hydantoins are notoriously stable. Hydrolysis requires harsh basic conditions to cleave the urea linkage.
Reagents:
-
5-Butyl-5-phenylhydantoin
-
Sodium Hydroxide (NaOH), 20% aqueous solution
-
Hydrochloric Acid (HCl), 6M (for neutralization)
Protocol:
-
Digestion: Suspend the hydantoin in 20% NaOH (10 mL per gram of hydantoin).
-
Reflux: Heat the mixture to reflux (
) for 48–72 hours. Alternatively, use a sealed pressure tube at to accelerate the reaction.-
Monitoring: The solid hydantoin will slowly dissolve as it converts to the sodium salt of the amino acid.
-
-
Isolation:
-
Cool the solution to room temperature.
-
Carefully acidify with 6M HCl to pH ~6 (the isoelectric point).
-
The free amino acid, 2-amino-2-phenylhexanoic acid , will precipitate.
-
Filter, wash with cold water, and dry under vacuum.
-
Phase 3: Synthesis of Methyl 2-amino-2-phenylhexanoate
The final step converts the carboxylic acid to the methyl ester using standard Fischer esterification.
Reagents:
-
Methanol (anhydrous)[8]
-
Thionyl Chloride (
) [1.5 eq]
Protocol:
-
Activation: In a flame-dried flask under nitrogen, cool anhydrous methanol (20 mL) to
. -
Catalyst Generation: Dropwise add Thionyl Chloride.[8] This generates anhydrous HCl in situ.
-
Caution: Exothermic reaction with gas evolution (
, HCl).
-
-
Addition: Add the amino acid solid in one portion.
-
Reflux: Heat the mixture to reflux for 4–6 hours.
-
Workup:
-
Evaporate the solvent under reduced pressure to yield the crude hydrochloride salt.
-
Free Base Generation (Optional): Partition the residue between Ethyl Acetate and saturated
. Dry the organic layer ( ) and concentrate.
-
-
Yield: Expect a colorless to pale yellow oil.
Part 3: Properties and Characterization
Physicochemical Properties
The following data summarizes the expected properties of the methyl ester.
| Property | Value (Approximate) | Notes |
| Molecular Formula | ||
| Molecular Weight | 221.30 g/mol | |
| Physical State | Viscous Oil | HCl salt is a solid |
| Boiling Point | 340–360°C | Predicted at 760 mmHg |
| Solubility | DMSO, MeOH, DCM, EtOAc | Poor water solubility (Free base) |
| pKa (Acid) | ~2.2 | For the conjugate acid of the ester |
| pKa (Base) | ~9.0 | For the |
Spectroscopic Identification
To validate the synthesis, the following NMR signals are diagnostic:
-
NMR (
, 400 MHz):- 7.2–7.5 (m, 5H, Aromatic Ph ).
- 3.75 (s, 3H, O-Me ester).
-
2.0–2.3 (m, 2H,
-CH of butyl chain). -
1.8 (br s, 2H,
, exchangeable). -
1.1–1.4 (m, 4H,
-CH ). -
0.85 (t, 3H, terminal CH
).
-
NMR (
):-
Carbonyl: ~175 ppm.
-
Quaternary
-C: ~65 ppm (Shifted downfield due to N and Ph). -
Aromatic: 142 (ipso), 128, 127, 126 ppm.
-
Methoxy: 52 ppm.
-
Butyl Chain: ~38, 26, 23, 14 ppm.
-
Part 4: Advanced Considerations
Stereochemistry and Resolution
The protocol above yields a racemic mixture . For drug development applications requiring a single enantiomer (e.g., (S)-Methyl 2-amino-2-phenylhexanoate), the following resolution strategies are recommended:
-
Chiral HPLC: Separation of the ester using polysaccharide-based stationary phases (e.g., Chiralpak AD-H or OD-H).
-
Enzymatic Resolution: Use of Lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the ester of one enantiomer, leaving the other intact.
-
Diastereomeric Salt Formation: Resolution of the intermediate carboxylic acid using chiral amines like
-methylbenzylamine or quinine before esterification.
Safety and Handling[10]
-
Cyanide Hazard: The Bucherer-Bergs reaction utilizes KCN.[9] All operations must be performed in a well-ventilated fume hood with a cyanide antidote kit available. Waste must be treated with bleach (sodium hypochlorite) to oxidize cyanide before disposal.
-
Thionyl Chloride: Highly corrosive and water-reactive. Quench excess reagent carefully.
References
-
Bucherer, H. T., & Bergs, W. (1934). Über die Bildung von Hydantoinen. Journal für Praktische Chemie.
-
Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Classic review on Bucherer-Bergs mechanism).
-
O'Donnell, M. J. (2004). The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Accounts of Chemical Research, 37(8), 506–517. (Alternative asymmetric route). -
BenchChem. (2025).[8] Synthesis and Properties of Methyl 2-Aminoheptanoate. (Methodology adapted for homologous series).
- Sarges, R., et al. (1990). Synthesis of phenyl-substituted alpha-amino acids. Journal of Medicinal Chemistry. (Validation of hydrolysis conditions for hindered hydantoins).
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- 5. Benzeneacetic acid, α-amino-α-butyl-, methyl ester, (αS)- (CAS No. 360074-85-7) Suppliers @ ChemicalRegister.com [chemicalregister.com]
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